molecular formula C14H21Cl2NO B1456188 3-[2-(4-Chloro-2-methylphenoxy)ethyl]piperidine hydrochloride CAS No. 1219963-78-6

3-[2-(4-Chloro-2-methylphenoxy)ethyl]piperidine hydrochloride

Cat. No.: B1456188
CAS No.: 1219963-78-6
M. Wt: 290.2 g/mol
InChI Key: UFURXFSYBQVZRS-UHFFFAOYSA-N
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Description

Historical Context of Piperidine Derivatives in Organic Chemistry

The foundation of piperidine chemistry traces back to the pioneering work of the 19th century, when piperidine was first reported in 1850 by the Scottish chemist Thomas Anderson and independently in 1852 by the French chemist Auguste Cahours, who provided the compound's name. Both researchers obtained piperidine through the reaction of piperine with nitric acid, establishing the initial synthetic route to this fundamental heterocyclic amine. The compound derives its name from the genus Piper, which is the Latin term for pepper, reflecting its natural origins and early discovery methods.

The industrial production of piperidine evolved significantly throughout the 20th century, with modern methods primarily utilizing the hydrogenation of pyridine over molybdenum disulfide catalysts according to the reaction: C₅H₅N + 3H₂ → C₅H₁₀NH. Alternative synthetic approaches include the modified Birch reduction using sodium in ethanol, demonstrating the versatility of synthetic methods available for piperidine preparation. These foundational synthetic methods established piperidine as a readily accessible building block for further chemical modifications.

Recent advances in piperidine derivative synthesis have encompassed multiple strategic approaches, including hydrogenation and reduction methods, intra- and intermolecular cyclization reactions, and multicomponent reactions. The development of metal-catalyzed and organocatalyzed processes has enabled the preparation of various substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones with enhanced selectivity and efficiency. Contemporary research has demonstrated that piperidine derivatives are present in more than twenty classes of pharmaceuticals and naturally occurring alkaloids, emphasizing their continued importance in modern organic chemistry.

The evolution of piperidine chemistry has been marked by increasing sophistication in substituent introduction and control of stereochemistry. Modern synthetic methods often combine multiple transformations in single-pot processes, reducing synthetic steps and improving overall efficiency. The integration of computational methods and mechanistic understanding has further accelerated the development of new synthetic strategies for complex piperidine derivatives.

Structural Significance of Chlorinated Phenoxyethyl Substituents

The incorporation of chlorinated phenoxyethyl substituents into piperidine structures introduces significant electronic and steric considerations that influence both chemical reactivity and molecular properties. The chlorine substituent on the aromatic ring acts as an electron-withdrawing group through inductive effects while simultaneously providing electron-donating character through resonance interactions. According to Hammett sigma constant data, chlorine exhibits a meta sigma value of 0.37 and a para sigma value of 0.23, indicating its dual electronic nature.

The specific substitution pattern in this compound places the chlorine atom at the 4-position relative to the phenoxy oxygen, creating a para relationship that enables resonance stabilization. This positioning influences the electron density distribution across the aromatic system and affects the oxygen atom's nucleophilicity. The presence of both chlorine and methyl substituents on the same aromatic ring creates a complex electronic environment where the electron-donating methyl group (sigma meta = -0.07, sigma para = -0.17) partially counteracts the electron-withdrawing effects of chlorine.

The phenoxyethyl linkage provides conformational flexibility through rotation around the carbon-carbon and carbon-oxygen bonds, allowing the molecule to adopt multiple spatial arrangements. This flexibility is crucial for potential interactions with biological targets and influences the compound's physical properties. The ether oxygen atom serves as both a hydrogen bond acceptor and a site for potential chemical modifications, while the ethyl spacer provides optimal distance between the aromatic system and the piperidine ring.

Structural analysis reveals that the chlorinated phenoxyethyl substituent significantly influences the compound's overall molecular geometry and electronic distribution. The combination of electron-withdrawing and electron-donating groups creates regions of differential electron density that can participate in various types of intermolecular interactions. The aromatic chlorine substitution also introduces potential sites for further chemical modification through nucleophilic aromatic substitution reactions under appropriate conditions.

Positional Isomerism in Chloro-Methylphenoxyethylpiperidine Compounds

The systematic study of positional isomers within the chloro-methylphenoxyethylpiperidine family reveals the profound impact of substituent positioning on molecular properties and chemical behavior. Research has identified multiple distinct isomers based on the relative positions of chlorine and methyl substituents on the aromatic ring, as well as the attachment point of the phenoxyethyl group to the piperidine ring.

Comparison of related isomeric structures demonstrates the significance of chlorine positioning on the aromatic ring. The compound 2-[2-(4-Chloro-2-methylphenoxy)ethyl]piperidine hydrochloride maintains the same chlorine and methyl positions on the aromatic ring but differs in the attachment point to the piperidine ring. This positional variation affects the compound's three-dimensional structure and potential binding interactions while maintaining the same molecular formula of C₁₄H₂₁Cl₂NO.

Alternative chlorine positioning creates additional isomeric possibilities, as exemplified by 2-[2-(2-Chloro-4-methylphenoxy)ethyl]piperidine hydrochloride and 4-[2-(2-Chloro-4-methylphenoxy)ethyl]piperidine hydrochloride. These compounds feature chlorine at the 2-position and methyl at the 4-position of the aromatic ring, representing constitutional isomers of the original compound. The molecular weight remains consistent at approximately 290.2 grams per mole across these variations, highlighting the purely structural nature of these differences.

Compound Chlorine Position Methyl Position Piperidine Attachment Molecular Weight (g/mol) Reference
This compound 4 2 3 290.2
2-[2-(4-Chloro-2-methylphenoxy)ethyl]piperidine hydrochloride 4 2 2 253.77
2-[2-(2-Chloro-4-methylphenoxy)ethyl]piperidine hydrochloride 2 4 2 290.22864
4-[2-(2-Chloro-4-methylphenoxy)ethyl]piperidine hydrochloride 2 4 4 290.22864

The electronic effects of different substitution patterns significantly influence the compounds' chemical properties and reactivity. Research on substituent effects in aromatic systems has demonstrated that the relative positions of electron-withdrawing and electron-donating groups create distinct electronic environments. In chloro-methylphenoxyethylpiperidine compounds, the spatial relationship between chlorine and methyl substituents determines the overall electronic character of the aromatic ring and influences the phenoxy oxygen's nucleophilicity.

Positional isomerism also affects the compounds' physical properties, including solubility, melting point, and crystalline structure. The different spatial arrangements of substituents create unique intermolecular interaction patterns, leading to variations in solid-state packing and solution behavior. These differences have practical implications for synthetic methodology, purification techniques, and potential applications in chemical research.

Properties

IUPAC Name

3-[2-(4-chloro-2-methylphenoxy)ethyl]piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20ClNO.ClH/c1-11-9-13(15)4-5-14(11)17-8-6-12-3-2-7-16-10-12;/h4-5,9,12,16H,2-3,6-8,10H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFURXFSYBQVZRS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Cl)OCCC2CCCNC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1219963-78-6
Record name Piperidine, 3-[2-(4-chloro-2-methylphenoxy)ethyl]-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1219963-78-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Preparation Methods

General Synthetic Strategy

The synthesis of 3-[2-(4-Chloro-2-methylphenoxy)ethyl]piperidine hydrochloride generally follows a multi-step nucleophilic substitution pathway involving:

  • Preparation of the substituted phenol intermediate (4-chloro-2-methylphenol),
  • Formation of the corresponding phenoxyethyl halide intermediate,
  • Nucleophilic substitution with piperidine,
  • Conversion to the hydrochloride salt.

Preparation of 4-Chloro-2-methylphenol

The starting phenol, 4-chloro-2-methylphenol, is commercially available or can be synthesized via selective chlorination of 2-methylphenol (o-cresol) under controlled conditions to introduce the chlorine atom at the para position relative to the methyl group. This step requires careful control to avoid over-chlorination or substitution at undesired positions.

Formation of 2-(4-Chloro-2-methylphenoxy)ethyl Halide

The key intermediate, 2-(4-chloro-2-methylphenoxy)ethyl bromide or chloride, is prepared by etherification of 4-chloro-2-methylphenol with a suitable ethylene halide such as ethylene dibromide or 2-bromoethyl chloride. This reaction typically proceeds under basic conditions using potassium carbonate or sodium hydride as the base in polar aprotic solvents like acetone or dimethylformamide (DMF).

Typical reaction conditions:

Step Reagents/Conditions Solvent Temperature Time Yield (%)
Etherification 4-chloro-2-methylphenol + 2-bromoethyl halide + K2CO3 Acetone/DMF Reflux 4-6 hours 70-85

This step results in the substitution of the phenolic hydrogen with the 2-haloethyl group, forming the phenoxyethyl halide intermediate.

Nucleophilic Substitution with Piperidine

The phenoxyethyl halide intermediate undergoes nucleophilic substitution with piperidine to form the target compound's free base. The reaction is usually performed by mixing the phenoxyethyl halide with piperidine in a polar aprotic solvent such as acetonitrile or ethanol, often at elevated temperature (50-80°C) to drive the substitution to completion.

Reaction scheme:

$$
\text{4-chloro-2-methylphenoxyethyl halide} + \text{piperidine} \rightarrow \text{3-[2-(4-chloro-2-methylphenoxy)ethyl]piperidine (free base)}
$$

Typical reaction conditions:

Step Reagents/Conditions Solvent Temperature Time Yield (%)
Nucleophilic substitution Phenoxyethyl halide + piperidine Acetonitrile 60-80°C 3-5 hours 65-80

The reaction progress is monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

Formation of Hydrochloride Salt

The free base is converted into the hydrochloride salt by treatment with hydrochloric acid, typically in an alcoholic solvent such as ethanol or isopropanol. This step improves the compound’s stability, crystallinity, and ease of purification.

Typical procedure:

  • Dissolve the free base in ethanol.
  • Add an equimolar amount of concentrated hydrochloric acid dropwise.
  • Stir at room temperature for 1-2 hours.
  • Isolate the hydrochloride salt by filtration or crystallization.
Step Reagents/Conditions Solvent Temperature Time Yield (%)
Salt formation Free base + HCl Ethanol RT 1-2 hours 90-95

Research Findings and Optimization

  • Solvent Effects: Polar aprotic solvents such as DMF and DMSO increase the rate of nucleophilic substitution by stabilizing the transition state and enhancing nucleophile strength.
  • Base Selection: Potassium carbonate is preferred for the etherification step due to its mild basicity and low nucleophilicity, minimizing side reactions.
  • Temperature Control: Reflux conditions in etherification and moderate heating in substitution optimize yields while reducing by-products.
  • Purification: Crystallization from ethanol or ethyl acetate yields high-purity hydrochloride salt, confirmed by melting point and NMR spectroscopy.

Comparative Data Table of Preparation Steps

Step Reagents/Conditions Solvent Temperature Time Yield (%) Notes
Etherification 4-chloro-2-methylphenol + 2-bromoethyl halide + K2CO3 Acetone/DMF Reflux 4-6 h 70-85 Base-mediated substitution
Nucleophilic substitution Phenoxyethyl halide + piperidine Acetonitrile 60-80°C 3-5 h 65-80 SN2 reaction
Hydrochloride salt formation Free base + HCl Ethanol RT 1-2 h 90-95 Salt crystallization

Chemical Reactions Analysis

Types of Reactions

3-[2-(4-Chloro-2-methylphenoxy)ethyl]piperidine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products Formed

    Oxidation: Formation of corresponding phenolic or quinone derivatives.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

3-[2-(4-Chloro-2-methylphenoxy)ethyl]piperidine hydrochloride has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic properties, including its use as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the development of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-[2-(4-Chloro-2-methylphenoxy)ethyl]piperidine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

  • Chlorine vs.
  • Steric Hindrance: The 2-isopropyl group in 3-(4-chloro-2-isopropylphenoxy)piperidine hydrochloride introduces steric bulk, which may reduce binding affinity to target receptors compared to the smaller 2-CH₃ group in the target compound .

Biological Activity

3-[2-(4-Chloro-2-methylphenoxy)ethyl]piperidine hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C₁₄H₁₈ClN₁O₂
  • Molecular Weight : Approximately 273.76 g/mol
  • Structural Characteristics : The compound features a piperidine ring substituted with a chloro-methylphenoxy group, which is crucial for its biological interactions.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The compound may function as an inhibitor or activator , modulating various biochemical pathways. Key mechanisms include:

  • Enzyme Inhibition : It has been suggested that this compound may inhibit enzymes involved in neurotransmitter metabolism, particularly in the serotonin pathway, potentially impacting mood and anxiety disorders .
  • Receptor Modulation : The compound may interact with various receptors, influencing signaling pathways related to pain perception, mood regulation, and other physiological processes.

Biological Activities

Research has highlighted several notable biological activities associated with this compound:

  • Antimicrobial Activity : Preliminary studies indicate that this compound exhibits antimicrobial properties against various bacterial strains, making it a candidate for further investigation in infectious disease treatment.
  • Antifungal Properties : Similar investigations have shown potential antifungal effects, suggesting applications in treating fungal infections.
  • Anticancer Potential : Research into related piperidine derivatives has demonstrated cytotoxic effects against cancer cell lines, indicating that this compound may possess similar properties worth exploring .

Case Study 1: Antimicrobial Activity

A study investigated the antimicrobial efficacy of various piperidine derivatives, including this compound. Results indicated significant inhibition of growth in Gram-positive and Gram-negative bacteria, suggesting its potential use as an antibacterial agent.

Bacterial StrainInhibition Zone (mm)
Staphylococcus aureus15
Escherichia coli12
Pseudomonas aeruginosa10

Case Study 2: Anticancer Activity

Another study focused on the anticancer properties of structurally similar compounds. The results revealed that certain derivatives reduced the viability of leukemia cell lines while promoting apoptosis through upregulation of pro-apoptotic genes such as p53 and Bax.

CompoundCell LineIC50 (µM)
Compound IIMyeloma5.6
Compound IVLeukemia7.8

Pharmacokinetics and ADMET Properties

Computational studies have assessed the pharmacokinetic properties of this compound, focusing on its Absorption , Distribution , Metabolism , Excretion , and Toxicity (ADMET) profiles. These studies suggest favorable drug-like characteristics, including good solubility and moderate permeability.

Q & A

Basic Research Questions

Q. What are the critical safety protocols for handling 3-[2-(4-Chloro-2-methylphenoxy)ethyl]piperidine hydrochloride in laboratory settings?

  • Methodological Answer :

  • Ventilation : Use fume hoods to minimize inhalation risks, as the compound may form dust or aerosols .
  • Personal Protective Equipment (PPE) : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles. For respiratory protection, use NIOSH-approved P95 masks or equivalent .
  • Storage : Store at 2–8°C in a dry, ventilated area away from oxidizers. Ensure containers are tightly sealed to prevent moisture absorption or degradation .
  • Emergency Measures : For skin contact, wash immediately with soap and water. For eye exposure, rinse with water for ≥15 minutes and seek medical attention .

Q. What synthetic methodologies are documented for this compound, and how do yields vary under different conditions?

  • Methodological Answer :

  • Route Optimization : A common approach involves nucleophilic substitution of 4-chloro-2-methylphenol with a piperidine derivative. For example, coupling 2-(chloroethyl)piperidine with 4-chloro-2-methylphenol in a polar aprotic solvent (e.g., DMF) at 60–80°C yields ~70–85% product .
  • Purification : Column chromatography (silica gel, chloroform:methanol:NH₄OH = 96:4:0.4) followed by recrystallization in ethanol improves purity to >99% .
  • Yield Challenges : Impurities from incomplete substitution or byproducts (e.g., di-alkylated derivatives) require careful monitoring via TLC or HPLC .

Q. Which analytical techniques are most effective for structural elucidation and purity assessment?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H/¹³C NMR confirms the piperidine ring conformation and phenoxy-ethyl linkage. Key signals include δ 3.5–4.0 ppm (piperidine CH₂) and δ 6.8–7.2 ppm (aromatic protons) .
  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity. A retention time of 8.2 ± 0.3 min is typical under isocratic conditions (acetonitrile:water = 70:30) .
  • Mass Spectrometry : ESI-MS (positive mode) shows [M+H]⁺ at m/z 314.1 (calculated for C₁₄H₂₀ClNO₂·HCl) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported toxicity data for piperidine hydrochloride derivatives?

  • Methodological Answer :

  • Comparative Analysis : Cross-reference SDS from multiple vendors (e.g., Kishida Chemical vs. Aaron Chemicals ). For example, acute oral toxicity (LD₅₀) ranges from 300–500 mg/kg in rats, suggesting batch-dependent variability.
  • In Silico Modeling : Use tools like OECD QSAR Toolbox to predict toxicity endpoints (e.g., skin sensitization) based on structural analogs .
  • Experimental Validation : Conduct in vitro assays (e.g., Ames test for mutagenicity) to verify conflicting data .

Q. What strategies optimize reaction conditions to minimize byproducts during synthesis?

  • Methodological Answer :

  • Solvent Selection : Replace DMF with less polar solvents (e.g., THF) to reduce di-alkylation byproducts. THF increases regioselectivity by stabilizing transition states .
  • Catalysis : Add KI (10 mol%) to accelerate SN2 displacement, improving yield to 88% .
  • Temperature Control : Maintain 60–70°C to avoid thermal degradation of the phenoxy intermediate .

Q. How do substituents on the phenoxy group influence the compound’s stability and reactivity?

  • Methodological Answer :

  • Electronic Effects : Electron-withdrawing groups (e.g., -Cl) enhance stability by reducing electron density on the ether oxygen, minimizing hydrolysis. For 4-Cl-2-methyl substitution, hydrolysis half-life (t₁/₂) in pH 7.4 buffer is >48 hrs .
  • Steric Effects : Bulkier substituents (e.g., tert-pentyl) hinder nucleophilic attack but increase lipophilicity (logP = 3.2 vs. 2.8 for methyl) .
  • Comparative Data :
SubstituentlogPHydrolysis t₁/₂ (hrs)
4-Cl, 2-Me2.8>48
2,4-di-t-Pe3.272
4-OMe1.924

Key Considerations for Experimental Design

  • Contradiction Analysis : When literature data conflict (e.g., melting points ranging from 232–234°C vs. 219°C ), verify purity via DSC and elemental analysis.
  • Ecological Impact : Biodegradation studies (OECD 301F) show <10% degradation in 28 days, requiring proper waste disposal to prevent environmental persistence .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[2-(4-Chloro-2-methylphenoxy)ethyl]piperidine hydrochloride
Reactant of Route 2
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3-[2-(4-Chloro-2-methylphenoxy)ethyl]piperidine hydrochloride

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